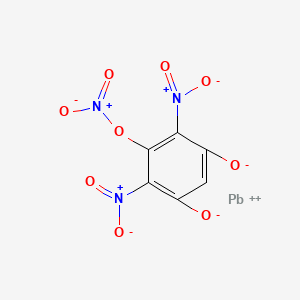
Trinitrophloroglucinol, lead salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trinitrophloroglucinol, lead salt, also known as 2,4,6-trinitro-1,3,5-trihydroxybenzene lead salt, is a highly energetic compound. It is derived from trinitrophloroglucinol, a strong acidic organic nitro compound. This compound has been extensively studied and recommended as an initiating explosive due to its remarkable combustible and explosive properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of trinitrophloroglucinol, lead salt, involves the reaction of trinitrophloroglucinol with lead compounds. One common method is to dissolve trinitrophloroglucinol in a suitable solvent and then add a lead salt, such as lead nitrate or lead acetate, under controlled conditions. The reaction typically occurs at room temperature, and the product is isolated by filtration and drying .
Industrial Production Methods: Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the explosive nature of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Trinitrophloroglucinol, lead salt, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The nitro groups can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce trinitrophloroglucinol derivatives with additional oxygen-containing groups, while reduction can yield amino derivatives .
Wissenschaftliche Forschungsanwendungen
Trinitrophloroglucinol, lead salt, has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other energetic materials and explosives.
Biology: Research is ongoing to explore its potential biological effects and interactions.
Medicine: While not commonly used in medicine, its derivatives are studied for potential therapeutic applications.
Wirkmechanismus
The mechanism of action of trinitrophloroglucinol, lead salt, involves its decomposition under specific conditions, releasing energy. The compound’s nitro groups play a crucial role in this process, undergoing rapid decomposition and generating gases that contribute to the explosive effect. The molecular targets and pathways involved include the interaction of nitro groups with other reactive species, leading to the formation of high-energy intermediates .
Vergleich Mit ähnlichen Verbindungen
Picric Acid (2,4,6-trinitrophenol): Similar in structure but with different properties and applications.
Trinitrotoluene (TNT): Another well-known explosive with different stability and sensitivity characteristics.
Lead Styphnate: A lead salt of styphnic acid, used as a primary explosive in various applications.
Uniqueness: Trinitrophloroglucinol, lead salt, is unique due to its specific combination of high energy, stability, and sensitivity. Its ability to form stable salts with various metals, including lead, makes it a versatile compound in the field of energetic materials .
Eigenschaften
CAS-Nummer |
51325-28-1 |
|---|---|
Molekularformel |
C6HN3O9Pb |
Molekulargewicht |
466 g/mol |
IUPAC-Name |
4,6-dinitro-5-nitrooxybenzene-1,3-diolate;lead(2+) |
InChI |
InChI=1S/C6H3N3O9.Pb/c10-2-1-3(11)5(8(14)15)6(18-9(16)17)4(2)7(12)13;/h1,10-11H;/q;+2/p-2 |
InChI-Schlüssel |
DYBOXUYDURGBIH-UHFFFAOYSA-L |
Kanonische SMILES |
C1=C(C(=C(C(=C1[O-])[N+](=O)[O-])O[N+](=O)[O-])[N+](=O)[O-])[O-].[Pb+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid](/img/structure/B12669955.png)











